molecular formula C17H13ClN6O3S B11693396 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11693396
M. Wt: 416.8 g/mol
InChI Key: OJFOTKCFONYNRO-UFWORHAWSA-N
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Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound with a unique structure that combines a benzodioxole moiety, a tetrazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
  • 5-Phenyl-1H-tetrazole
  • Di(1H-tetrazol-5-yl)methanone oxime

Uniqueness

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H13ClN6O3S

Molecular Weight

416.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H13ClN6O3S/c18-13-7-15-14(26-10-27-15)6-11(13)8-19-20-16(25)9-28-17-21-22-23-24(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,25)/b19-8+

InChI Key

OJFOTKCFONYNRO-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)Cl

Origin of Product

United States

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